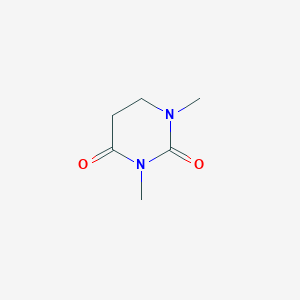
5-bromo-2-(trifluoromethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-2-(trifluoromethyl)pyridine” is a compound that has been used in the synthesis of various pharmaceutical and agrochemical products . It has a molecular formula of C6H3BrF3N .
Synthesis Analysis
While specific synthesis methods for “5-bromo-2-(trifluoromethyl)-1,3-benzothiazole” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-(trifluoromethyl)pyridine” includes a pyridine ring with a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position .
Physical And Chemical Properties Analysis
“5-bromo-2-(trifluoromethyl)pyridine” is a solid at 20°C, with a melting point of 39-44°C and a boiling point of 78°C at 25 mmHg . Its molecular weight is 226.00 .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(trifluoromethyl)-1,3-benzothiazole involves the bromination of 2-(trifluoromethyl)-1,3-benzothiazole using bromine in the presence of a catalyst.", "Starting Materials": [ "2-(trifluoromethyl)-1,3-benzothiazole", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add 2-(trifluoromethyl)-1,3-benzothiazole to a reaction flask", "Add a catalytic amount of catalyst to the reaction flask", "Add bromine dropwise to the reaction flask while stirring vigorously", "Maintain the reaction mixture at room temperature for several hours", "Monitor the reaction progress using TLC or other analytical techniques", "Once the reaction is complete, quench the reaction mixture with water", "Extract the product using an organic solvent such as dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product using column chromatography or recrystallization" ] } | |
Numéro CAS |
1188169-82-5 |
Nom du produit |
5-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
Formule moléculaire |
C8H3BrF3NS |
Poids moléculaire |
282.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



